2-(4-hydroxyphthalazin-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide
Description
2-(4-Hydroxyphthalazin-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide is a synthetic acetamide derivative characterized by a hydroxyphthalazin-1-yl core linked to a triazole-substituted phenyl group via an acetamide bridge. The 1,2,4-triazolemethylphenyl group may enhance pharmacokinetic properties, such as solubility and target binding, as seen in related triazole-containing compounds .
Properties
Molecular Formula |
C19H16N6O2 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
2-(4-oxo-3H-phthalazin-1-yl)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]acetamide |
InChI |
InChI=1S/C19H16N6O2/c26-18(9-17-15-3-1-2-4-16(15)19(27)24-23-17)22-14-7-5-13(6-8-14)10-25-12-20-11-21-25/h1-8,11-12H,9-10H2,(H,22,26)(H,24,27) |
InChI Key |
GVZIHLNWUCZRHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CC(=O)NC3=CC=C(C=C3)CN4C=NC=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-hydroxyphthalazin-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Phthalazinone Core: The initial step involves the synthesis of the phthalazinone core through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Hydroxy Group: The hydroxy group is introduced via hydroxylation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Attachment of the Triazole Moiety: The triazole ring is introduced through a click chemistry reaction, typically involving azide and alkyne precursors under copper-catalyzed conditions.
Final Coupling: The final step involves coupling the phthalazinone and triazole intermediates through amide bond formation, often using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4-hydroxyphthalazin-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes using oxidizing agents like PCC or KMnO4.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents like LiAlH4 or NaBH4.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, H2O2
Reduction: LiAlH4, NaBH4
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alcohols, amines
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
2-(4-hydroxyphthalazin-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-hydroxyphthalazin-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to alterations in cellular pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key structural analogues identified in the evidence include:
Key Research Findings
- Triazole as a Pharmacophore : The 1,2,4-triazole group enhances hydrogen bonding and π-π stacking, critical for enzyme inhibition (e.g., α-glucosidase, cytochrome P450) .
- Hydroxyphthalazin vs. Chromenone Cores: The phthalazinone moiety’s planar structure may offer superior DNA intercalation compared to chromenone, though direct comparative data is needed .
- Biological Performance : Compounds with dual triazole and heteroaromatic systems (e.g., 9c, 6m) show promising in vitro activity, but in vivo efficacy and toxicity profiles remain underexplored .
Biological Activity
The compound 2-(4-hydroxyphthalazin-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide is a complex organic molecule that incorporates both phthalazine and triazole moieties. These structural components suggest potential for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound based on existing literature and research findings.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 374.4 g/mol. The structural representation includes a hydroxy group on the phthalazine ring, which can enhance solubility and biological interactions.
Biological Activity Overview
Research indicates that compounds containing phthalazine and triazole derivatives exhibit a variety of biological activities. The following table summarizes the biological activities associated with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[4-(1H-benzimidazol-2-yl)phenyl]acetamide | Benzimidazole + Phenyl Group | Antimicrobial |
| 1H-benzimidazole | Simple Benzimidazole Structure | Anticancer |
| 4-Hydroxyphthalazine | Hydroxyl Group on Phthalazine | Antioxidant |
| Benzimidazole Derivatives | Various substitutions on Benzimidazole | Diverse pharmacological activities |
The unique combination of both phthalazine and triazole moieties in this compound may enhance its biological activity compared to simpler derivatives.
Antimicrobial Activity
Studies have shown that compounds with triazole rings possess notable antimicrobial properties. For instance, triazole derivatives have been reported to exhibit activity against various bacterial strains. In vitro tests conducted on similar compounds demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The presence of the hydroxyl group in the structure may further augment its antimicrobial efficacy by enhancing interactions with microbial targets.
Anticancer Potential
The anticancer activity of phthalazine derivatives has been documented in several studies. For example, derivatives were tested against HepG2 liver cancer cells using an MTT assay, revealing varying degrees of cytotoxicity depending on their structural features. A compound structurally related to the target compound showed an IC50 value of 13.004 µg/mL, indicating significant anti-proliferative activity . The mechanism of action is thought to involve the disruption of cellular processes through interaction with DNA or enzymes involved in cell division.
Anti-inflammatory Effects
Compounds similar to this compound have also been evaluated for anti-inflammatory properties. The incorporation of the hydroxy group may play a crucial role in modulating inflammatory pathways by inhibiting pro-inflammatory cytokines . This suggests potential applications in treating conditions characterized by excessive inflammation.
Case Studies
Case Study 1: Antimicrobial Screening
A recent study evaluated a series of phthalazine derivatives for their antimicrobial properties using agar diffusion assays against various pathogens. The results indicated that compounds with hydroxyl substitutions exhibited stronger activity against E. coli and C. albicans, highlighting the importance of functional groups in determining biological efficacy .
Case Study 2: Anticancer Activity
In another investigation focusing on anticancer effects, a related compound was tested against multiple cancer cell lines. The study found that specific substituents significantly influenced cytotoxicity levels, reinforcing the idea that structural modifications can enhance therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
